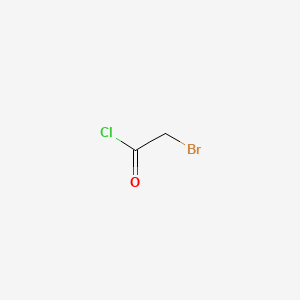

Bromoacetyl chloride

Vue d'ensemble

Description

Bromoacetyl chloride is a chemical compound that has been the subject of various studies due to its interesting chemical behavior, particularly in its photodissociation reactions. It is known to exist in different rotational isomers, with the anti and gauche conformers being the most significant. The compound has been analyzed in various states including gaseous, liquid, and solid, and its molecular structure has been determined using techniques such as electron diffraction and spectroscopy .

Synthesis Analysis

The synthesis of bromoacetyl chloride is not directly discussed in the provided papers. However, the studies focus on the detailed analysis of its molecular structure and behavior upon excitation, which can be crucial for understanding its reactivity and stability during synthesis .

Molecular Structure Analysis

Bromoacetyl chloride has been studied extensively to determine its molecular structure. Electron diffraction studies have shown that it exists as a mixture of anti and gauche conformers in the gaseous phase. The anti conformer is energetically favored, and the compound has specific bond lengths and angles that define its structure. For instance, the C-C and C-X (X=Br, Cl) bond lengths and the angles between these bonds have been measured with precision .

Chemical Reactions Analysis

The chemical reactions of bromoacetyl chloride have been a subject of interest, particularly its photodissociation behavior. Studies have shown that upon excitation, the compound undergoes competitive bond fission, with the C-Cl and C-Br bonds being the primary points of rupture. Nonadiabatic effects have been found to play a significant role in the selectivity of these bond fissions. The photodissociation can lead to different reaction pathways, with some leading to excited-state products. The branching ratios of these reactions have been determined experimentally and supported by theoretical models .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetyl chloride have been deduced from its molecular structure and reaction dynamics. The compound's rotational isomers have different energies, and the energy difference between them has been quantified. The Raman and infrared spectra have provided insights into the vibrational modes of the molecule in different states. The temperature dependence of these spectra has also been studied, revealing the stability of the isomers at various temperatures .

Applications De Recherche Scientifique

-

Synthesis of α,α-disubstituted thioisomünchnones : Bromoacetyl chloride is used in the synthesis of α,α-disubstituted thioisomünchnones . It was also used in the preparation of 1,3-dibromoacetone .

-

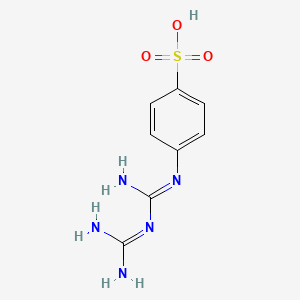

Drug Discovery : Bromoacetyl chloride and its derivatives are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities . They are also promising inhibitors of type 2 diabetes mellitus .

-

Chemosensors : Numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

-

Environmental Pollutants Detection : Bromoacetyl chloride-based chemosensors can be used to detect various environmental pollutants .

-

Bioactive Elements Detection : Bromoacetyl chloride-based chemosensors can be used to detect different bioactive elements .

-

Molecular Structure Study : The properties of Bromoacetyl chloride, such as its molecular weight and structure, are studied and documented .

-

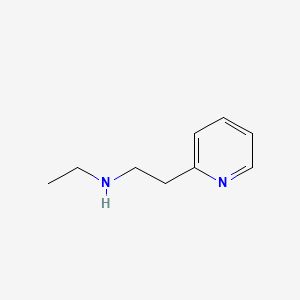

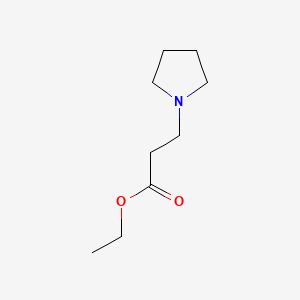

Synthesis of Menthol Glycinates : Bromoacetyl chloride is used in the synthesis of menthol glycinates, a new class of potential cooling agents . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol . The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .

-

Hyaluronic Acid Conjugation : Bromoacetyl chloride is used in the conjugation of hyaluronic acid to PEGylated MNPs . This increases the active targeting ability of nano-drug carriers toward CD44 receptors .

-

Thermophysical Property Data Generation : Bromoacetyl chloride is used in the generation of thermodynamic property data for pure compounds . These data are generated through dynamic data analysis .

Safety And Hazards

Bromoacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .

Relevant Papers

The rotational spectrum of bromoacetyl chloride has been studied . Nonadiabatic effects in C-Br bond scission in the photodissociation of bromoacetyl chloride have also been investigated .

Propriétés

IUPAC Name |

2-bromoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRZLUNWVNNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176636 | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetyl chloride | |

CAS RN |

22118-09-8 | |

| Record name | Bromoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

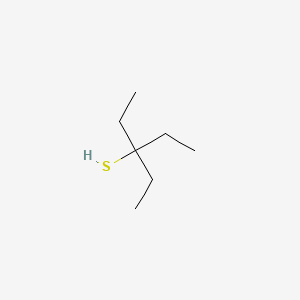

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

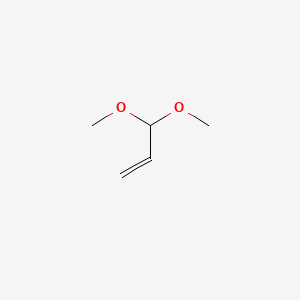

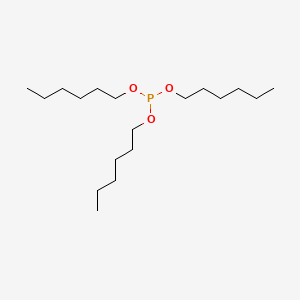

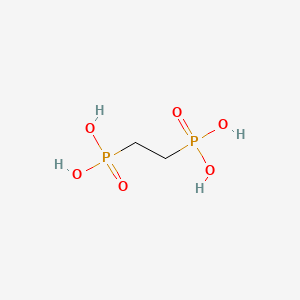

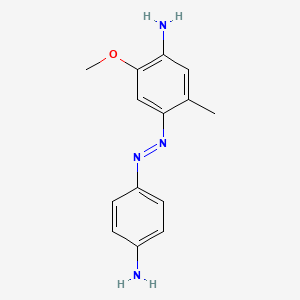

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)